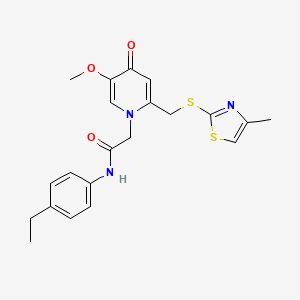
N-(4-ethylphenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H23N3O3S2 and its molecular weight is 429.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-ethylphenyl)-2-(5-methoxy-2-(((4-methylthiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing data from various sources to provide a comprehensive overview.
The compound has the following chemical properties:
- Molecular Formula : C24H26N2O3S
- Molecular Weight : 422.5 g/mol
- Purity : Typically around 95%.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Antitumor Activity
Research indicates that compounds containing thiazole and pyridine moieties often exhibit significant anticancer properties. For instance, thiazole derivatives have been studied for their ability to inhibit various cancer cell lines. A related compound demonstrated an IC50 of 1.61 µg/mL against specific cancer cells, suggesting that structural features such as methoxy groups on the phenyl ring enhance cytotoxic activity .
2. Anticonvulsant Properties
The thiazole moiety has been linked to anticonvulsant activity. Studies on similar compounds have shown promising results in protecting against seizures, with some derivatives achieving complete protection in animal models . The structure–activity relationship (SAR) analysis emphasizes the importance of specific substituents in enhancing efficacy.
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Kinases : Certain derivatives have shown potential as inhibitors of PIM-1 kinase, which is involved in cancer progression and survival pathways .
- Apoptosis Induction : Compounds have been observed to promote apoptosis in cancer cells, indicating a potential for therapeutic application in oncology .
Case Studies and Research Findings
Several studies provide insights into the biological activity of this compound:
Structure Activity Relationship (SAR)
The SAR analysis reveals that modifications on the thiazole and pyridine rings significantly affect the biological activity:
- Methoxy Substitution : The presence of methoxy groups enhances anticancer activity.
- Thiazole Ring Modifications : Variations in substituents on the thiazole ring influence both anticonvulsant and cytotoxic activities.
特性
IUPAC Name |
N-(4-ethylphenyl)-2-[5-methoxy-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-4-15-5-7-16(8-6-15)23-20(26)11-24-10-19(27-3)18(25)9-17(24)13-29-21-22-14(2)12-28-21/h5-10,12H,4,11,13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBIBHSFQYBIOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=NC(=CS3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














